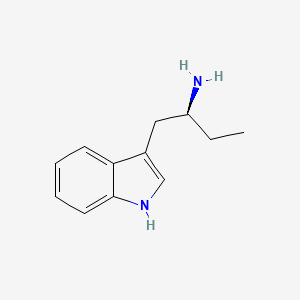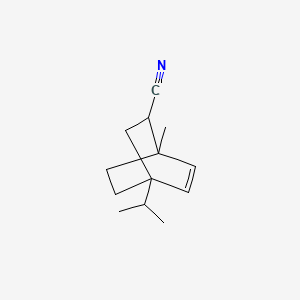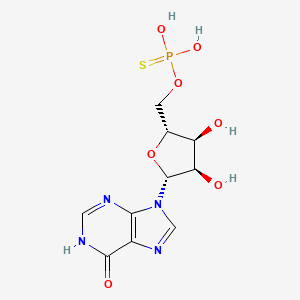
5'-Deoxy-5'-thioinosine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Deoxy-5’-thioinosine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of inosine monophosphate, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a sulfur atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-thioinosine 5’-monophosphate typically involves the following steps:
Starting Material: The synthesis begins with inosine monophosphate.
Thio-substitution: The hydroxyl group at the 5’ position is replaced by a sulfur atom through a nucleophilic substitution reaction. This can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-thioinosine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Deoxy-5’-thioinosine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Deoxy-5’-thioinosine 5’-monophosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of nucleotide analogs for various industrial applications.
Mécanisme D'action
The mechanism of action of 5’-Deoxy-5’-thioinosine 5’-monophosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as nucleotidases and kinases.
Pathways: It can influence pathways related to DNA and RNA synthesis, potentially affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Deoxy-5’-thioadenosine 5’-monophosphate: Similar structure but with adenine instead of hypoxanthine.
5’-Deoxy-5’-thioinosine: Lacks the phosphate group at the 5’ position.
Uniqueness
5’-Deoxy-5’-thioinosine 5’-monophosphate is unique due to the presence of both the sulfur atom and the phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21959-63-7 |
|---|---|
Formule moléculaire |
C10H13N4O7PS |
Poids moléculaire |
364.27 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(18,19)23)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
GEIYZNFNTVEVJJ-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=S)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


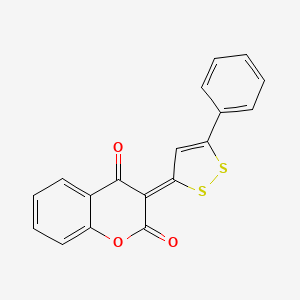

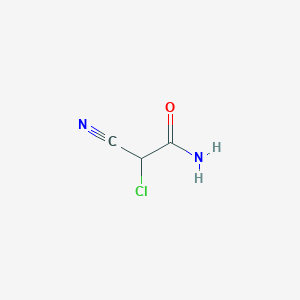

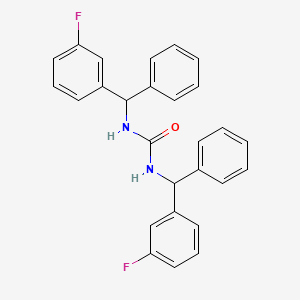
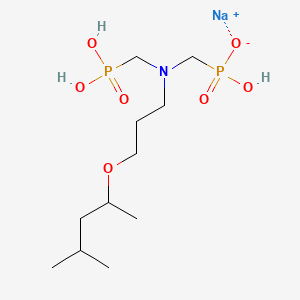

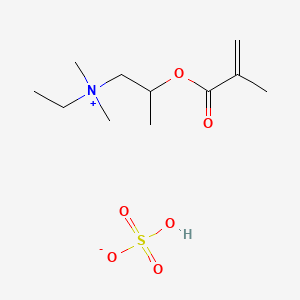
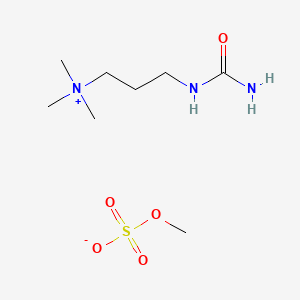
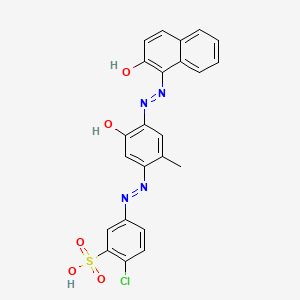
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
